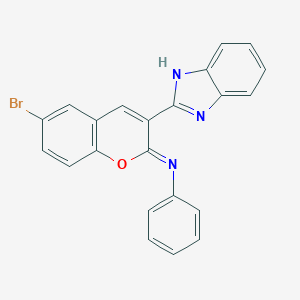
3-(1H-benzimidazol-2-yl)-6-bromo-N-phenylchromen-2-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzimidazole is a type of organic compound that’s made up of a benzene ring fused to an imidazole ring . These compounds are known for their wide range of biological activities, including antimicrobial, antifungal, and antiviral properties .
Molecular Structure Analysis
Benzimidazole derivatives typically have a planar structure, with a dihedral angle close to zero between the five-membered imidazole ring and the attached six-membered benzene ring .
Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions. For example, they can participate in Gabriel–Colman rearrangement .
Physical And Chemical Properties Analysis
Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents .
Applications De Recherche Scientifique
Antioxidant and Antitumor Activity
The benzimidazole derivatives have been studied for their potential as antioxidant and antitumor agents . These compounds, including our subject molecule, have shown significant antiproliferative activity on various tumor cell lines, such as HepG2, SK-OV-3, NCI-H460, and BEL-7404 . Moreover, they exhibit no cytotoxicity on normal liver cell lines, indicating a selective action against cancer cells. The antioxidant properties may contribute to their antitumor effects, suggesting a dual role in therapeutic applications.
Antimicrobial Properties
Research has demonstrated that benzimidazole hybrids possess antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as the fungal strain Candida albicans . This broad-spectrum activity is promising for the development of new antibiotics, especially in the face of rising antibiotic resistance.
Anticancer Agents
Benzimidazole-chalcone derivatives, which include the compound , have been synthesized and shown to possess anticancer properties . These compounds have been effective against human breast adenocarcinoma (MCF-7) and human ovarian carcinoma (OVCAR-3) cell lines, presenting a potential pathway for the development of new cancer therapies.
Electronic Device Fabrication
Benzimidazole derivatives are used in the fabrication of electronic devices such as organic thin film transistors (OTFTs), polymeric solar cells (PSCs), and organic light emitting diodes (OLEDs) . Their semiconductor properties make them suitable for use in these applications, contributing to advancements in electronic and photonic technologies.
Organic Thin Film Transistors (OTFTs)
Specifically, the compound has been identified as an air-stable n-type dopant for OTFTs . This application is critical in the production of high-performance electronic components and represents a significant area of research in materials science.
Polymeric Solar Cells (PSCs)
In the realm of renewable energy, benzimidazole derivatives are being explored for their use in polymeric solar cells . Their role as n-type dopants can enhance the efficiency and stability of solar cells, which is vital for the development of sustainable energy solutions.
Mécanisme D'action
Target of Action
Benzimidazole derivatives are known to interact with a variety of biological targets . For instance, some benzimidazole derivatives have been found to interact with serine/threonine-protein kinase Chk1 .
Mode of Action
Benzimidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Benzimidazole derivatives are known to interact with a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
Benzimidazole derivatives are known to exhibit a variety of pharmacokinetic properties, depending on their specific chemical structures .
Result of Action
Benzimidazole derivatives are known to exhibit a variety of biological effects, depending on their specific targets and modes of action .
Action Environment
It is known that various factors, such as ph, temperature, and the presence of other molecules, can influence the action of benzimidazole derivatives .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(1H-benzimidazol-2-yl)-6-bromo-N-phenylchromen-2-imine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrN3O/c23-15-10-11-20-14(12-15)13-17(21-25-18-8-4-5-9-19(18)26-21)22(27-20)24-16-6-2-1-3-7-16/h1-13H,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWIBFFHPMNKCQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C4=NC5=CC=CC=C5N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-benzimidazol-2-yl)-6-bromo-N-phenylchromen-2-imine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

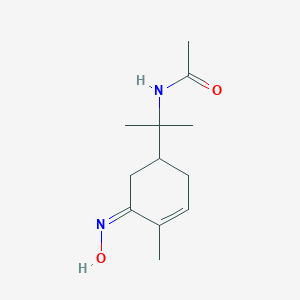
![3-ethyl-2-{2-[3'-butyl-3-ethyl-4,4'-dioxo-2'-thioxo-2,5'-bis(1,3-thiazolidin-2-ylidene)-5-ylidene]ethylidene}-4-methyl-6-phenyl-3,6-dihydro-2H-imidazo[4,5-d][1,3]thiazol-4-ium](/img/structure/B420550.png)
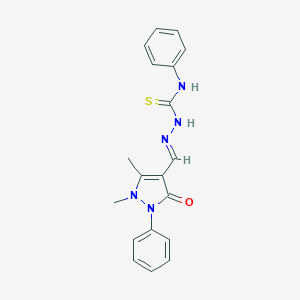
![3,6-dibromo-2,7-bis[2-(diethylamino)ethoxy]-9H-fluoren-9-one hydrazone](/img/structure/B420552.png)
![N-(2,1,3-benzothiadiazol-4-yl)-5-bromo-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B420554.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N-[4-(octyloxy)benzylidene]amine](/img/structure/B420557.png)
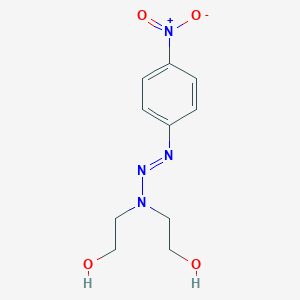
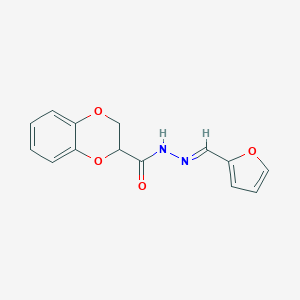
![2-{[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]methyl}-1H-benzimidazole](/img/structure/B420564.png)
![2-Fluoro-N-[2,2,2-trichloro-1-(quinolin-8-ylamino)-ethyl]-acetamide](/img/structure/B420565.png)
![6'-chloro-8'-methoxy-10-methyl-9,10-dihydrospiro[acridine-9,2'-(2'H)-chromene]](/img/structure/B420566.png)
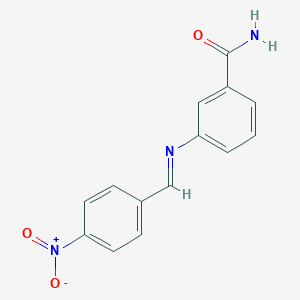
![3-[(cyclohexylamino)sulfonyl]-4-methyl-N-(4-nitrophenyl)benzamide](/img/structure/B420571.png)
![4-[2-(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzenesulfonic acid](/img/structure/B420572.png)